N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

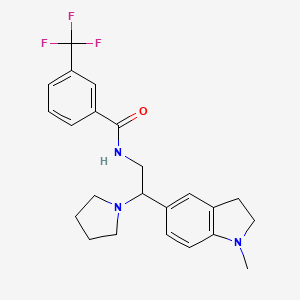

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted aromatic ring, a pyrrolidin-1-yl ethyl chain, and a 1-methylindolin-5-yl moiety. The compound’s design aligns with trends in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and pyrrolidine/indoline motifs influence receptor binding .

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O/c1-28-12-9-17-13-16(7-8-20(17)28)21(29-10-2-3-11-29)15-27-22(30)18-5-4-6-19(14-18)23(24,25)26/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVILOVQMMAWQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several critical structural components:

- Indoline moiety : This component may contribute to neuroactive properties.

- Pyrrolidine ring : Known for its role in modulating various biological pathways.

- Trifluoromethyl group : Often associated with enhanced lipophilicity and biological activity.

The molecular formula for this compound is , with a molecular weight of approximately 373.4 g/mol.

Research indicates that compounds similar to this compound often interact with neurotransmitter receptors and enzymes involved in signal transduction pathways. For example, the presence of both indoline and pyrrolidine structures suggests potential interactions with dopamine and serotonin receptors, which are crucial in neuropharmacology.

1. Neuroprotective Effects

Studies have demonstrated that related compounds can exhibit neuroprotective effects by activating the AKT signaling pathway, which is vital for cell survival in neuronal tissues. For instance, the activation of trace amine-associated receptor isoform 1 (TAAR1) has been linked to neuroprotection against excitotoxicity in hippocampal neurons .

2. Antidepressant Activity

The structural characteristics of this compound suggest it may possess antidepressant-like properties. Compounds with similar structures have shown efficacy in preclinical models of depression by modulating neurotransmitter systems .

3. Anticonvulsant Properties

The indoline structure is often associated with anticonvulsant activity. Compounds containing indoline derivatives have been studied for their ability to inhibit seizure activity in various animal models.

Case Studies

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following compounds share structural or functional similarities with the target molecule:

Key Structural and Functional Differences

- Pyrrolidine vs. Piperazine/Pyridine Substituents: The target compound’s pyrrolidin-1-yl ethyl group distinguishes it from analogs like the 4-methylpiperazine-substituted benzamide in .

Trifluoromethyl Positioning :

Unlike TP V/VI (), which places trifluoromethyl groups on both benzamide and pyridinyl moieties, the target compound restricts this group to the benzamide ring. This could reduce steric hindrance and alter target binding .- Indoline vs. Quinoline/Imidazole Cores: The 1-methylindolin-5-yl group in the target compound contrasts with SzR-109’s quinoline core and Compound 17’s imidazole ring. Indoline’s bicyclic structure may confer unique conformational stability or receptor selectivity .

Contradictions and Limitations

- Efficacy of Substituents :

While pyrrolidine derivatives are common in bioactive molecules (e.g., SzR-109), their incorporation in Compound 17 failed to improve efficacy, suggesting context-dependent outcomes . - Data Gaps : The target compound lacks explicit pharmacological data in the provided evidence, limiting direct comparisons. Structural inferences dominate this analysis.

Q & A

Q. What are the recommended synthetic strategies for synthesizing this compound, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis of structurally related benzamide derivatives typically involves multi-step reactions, including coupling, alkylation, and amidation. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to avoid side products (e.g., cyclization or decomposition) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in amidation steps .

- Stoichiometry : Precise molar ratios (e.g., 1:1.2 for amine:acyl chloride) minimize unreacted intermediates .

Example Synthesis Workflow :

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | THF, 70°C, 12h | 65–70 |

| 2 | Amidation | DMF, RT, 6h | 80–85 |

| 3 | Purification | Silica gel chromatography | 95% purity |

| Purification via chromatography is critical to isolate the target compound from by-products . |

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- LC/MS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) and detect impurities .

- NMR (¹H/¹³C) : Assign proton environments (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm) and verify trifluoromethyl group presence .

- X-ray crystallography : Resolve bond lengths (e.g., C–N single bonds ~1.47 Å, C=O ~1.21 Å) and stereochemistry .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) at concentrations of 1–10 µM, with controls (DMSO vehicle) .

- Cell viability assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines, comparing IC₅₀ values to reference drugs .

- Dose-response curves : Generate data using 3–5 technical replicates to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings systematically. For example, palladium catalysts may enhance coupling efficiency in aryl-alkyl reactions .

- Continuous flow chemistry : Reduces reaction time and improves heat dissipation for exothermic steps .

- In-line analytics : Use FTIR or HPLC to monitor reaction progress and terminate at peak yield .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl group?

Methodological Answer:

- Analog synthesis : Replace -CF₃ with -Cl, -CH₃, or -OCF₃ to assess electronic effects on bioactivity .

- Computational docking : Map electrostatic potentials to predict binding affinity changes (e.g., -CF₃ enhances hydrophobic interactions in kinase pockets) .

- Pharmacophore modeling : Compare 3D spatial arrangements of active/inactive analogs to identify critical substituents .

Q. How should researchers address contradictory data in biological assay results?

Methodological Answer:

- Replicate experiments : Perform independent replicates (n ≥ 3) to distinguish biological variability from technical error .

- Orthogonal assays : Validate findings using alternative methods (e.g., SPR for binding affinity if ELISA shows inconsistency) .

- Meta-analysis : Compare results with literature on analogous compounds to identify trends (e.g., -CF₃ derivatives often show improved metabolic stability) .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

- ADMET prediction tools : Use SwissADME or ADMETLab to estimate CYP450 metabolism, logP, and hERG liability .

- MD simulations : Model liver microsome interactions to identify metabolic hotspots (e.g., oxidation of pyrrolidine rings) .

- Toxicogenomics databases : Cross-reference with Tox21 to flag structural alerts (e.g., nitro groups linked to mutagenicity) .

Q. How can stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor purity via HPLC .

- Degradation kinetics : Fit data to Arrhenius models to predict shelf-life at 25°C .

- Identify degradants : Use HRMS to characterize by-products (e.g., hydrolysis of amide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.